molecular formula C16H20N2O4 B13942003 tert-Butyl (7'-methyl-5'-oxo-5',7'-dihydrospiro[cyclopropane-1,8'-pyrano[4,3-b]pyridin]-2'-yl)carbamate

tert-Butyl (7'-methyl-5'-oxo-5',7'-dihydrospiro[cyclopropane-1,8'-pyrano[4,3-b]pyridin]-2'-yl)carbamate

Cat. No.: B13942003
M. Wt: 304.34 g/mol
InChI Key: WYCHYXSEZOVCIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl (7'-methyl-5'-oxo-5',7'-dihydrospiro[cyclopropane-1,8'-pyrano[4,3-b]pyridin]-2'-yl)carbamate is a spirocyclic pyridine derivative featuring a cyclopropane ring fused to a pyranopyridine core. This compound is structurally characterized by a carbamate-protected amine group at the 2'-position, a methyl substituent at the 7'-position, and a ketone moiety at the 5'-position. Such spirocyclic systems are of significant interest in medicinal chemistry due to their conformational rigidity, which can enhance target binding affinity and metabolic stability .

Properties

Molecular Formula

C16H20N2O4

Molecular Weight

304.34 g/mol

IUPAC Name

tert-butyl N-(7-methyl-5-oxospiro[7H-pyrano[4,3-b]pyridine-8,1'-cyclopropane]-2-yl)carbamate

InChI

InChI=1S/C16H20N2O4/c1-9-16(7-8-16)12-10(13(19)21-9)5-6-11(17-12)18-14(20)22-15(2,3)4/h5-6,9H,7-8H2,1-4H3,(H,17,18,20)

InChI Key

WYCHYXSEZOVCIX-UHFFFAOYSA-N

Canonical SMILES

CC1C2(CC2)C3=C(C=CC(=N3)NC(=O)OC(C)(C)C)C(=O)O1

Origin of Product

United States

Preparation Methods

Spirocyclic Core Formation

Spirocyclic compounds like this one are often synthesized via stereoselective cycloaddition reactions. According to Boddy et al. (2021), stereoselective synthesis of spirocyclic oxindoles and related systems can be achieved using asymmetric phosphorus catalysis to activate substrates such as Morita-Baylis-Hillman (MBH) carbonates, allenes, or alkynones, leading to spirocyclization with high diastereo- and enantioselectivity.

For the cyclopropane ring fused to the pyrano-pyridine, methods such as:

  • Palladium-catalyzed trimethylenemethane (TMM) cycloaddition with methylenecyclopropanes,
  • Stepwise or concerted cycloaddition reactions involving alkoxymethylenecyclopropanes,

have been documented as effective routes to generate such spirocyclic frameworks with control over stereochemistry.

Installation of Functional Groups

The 7'-methyl and 5'-oxo groups are typically introduced via selective oxidation and alkylation steps on the pyrano-pyridine scaffold. The 5'-oxo group can be formed by controlled oxidation of the corresponding hydroxy or dihydro intermediate, while the 7'-methyl substituent is introduced through alkylation using methylating agents under conditions that preserve the integrity of the spirocyclic system.

Carbamate Formation

The tert-butyl carbamate protecting group is commonly introduced by reacting the free amine on the 2'-position of the pyrano-pyridine ring with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This step is performed under mild conditions to avoid decomposition of the sensitive spirocyclic core.

Data Table: Summary of Key Preparation Steps

Step No. Reaction Type Reagents/Catalysts Conditions Outcome/Notes Source Ref.
1 Spirocyclization (Cycloaddition) Pd-catalyst, TMM donor, methylenecyclopropane Room temp to mild heating Formation of spiro[cyclopropane-pyrano-pyridine] core with stereocontrol
2 Methylation Methyl iodide or methyl triflate Base, aprotic solvent Introduction of 7'-methyl substituent Inferred from standard methods
3 Oxidation Mild oxidants (e.g., PCC, Dess-Martin) Controlled temperature Formation of 5'-oxo ketone group Inferred from ketone synthesis
4 Carbamate protection Di-tert-butyl dicarbonate (Boc2O), base Room temperature, inert atmosphere Formation of tert-butyl carbamate protecting group Standard carbamate formation

Chemical Reactions Analysis

tert-Butyl (7’-methyl-5’-oxo-5’,7’-dihydrospiro[cyclopropane-1,8’-pyrano[4,3-b]pyridin]-2’-yl)carbamate undergoes various chemical reactions, including:

Scientific Research Applications

tert-Butyl (7’-methyl-5’-oxo-5’,7’-dihydrospiro[cyclopropane-1,8’-pyrano[4,3-b]pyridin]-2’-yl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl (7’-methyl-5’-oxo-5’,7’-dihydrospiro[cyclopropane-1,8’-pyrano[4,3-b]pyridin]-2’-yl)carbamate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on proteins and enzymes, potentially inhibiting or modifying their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Table 1: Key Structural Features of Analogous Compounds

Compound Name Core Structure Substituents/Functional Groups Molecular Weight (g/mol) CAS Number
tert-Butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate Pyrimidine Fluoro, hydroxy, methyl, methyl carbamate 257.26 1799420-92-0
tert-Butyl (4-hydroxy-5-methoxypyridin-3-yl)methylcarbamate Pyridine Hydroxy, methoxy, methyl carbamate ~265 (estimated) Not disclosed
tert-Butyl 2’-chloro-6’-oxo-spiro[pyran-4,9’-pyrazino-pyrrolo-pyrimidine]carboxylate Spiro-pyrazino-pyrrolo-pyrimidine Chloro, oxo, carbamate 269 (exact mass) Not disclosed
Target Compound Spiro[cyclopropane-pyranopyridine] Methyl, oxo, carbamate ~275 (estimated*) Not disclosed

*Estimation based on molecular formula (C14H18N2O4).

Key Observations :

  • Compared to the fluoro-pyrimidine derivative , the absence of electronegative fluorine substituents in the target compound may reduce metabolic stability but improve solubility due to the oxo group.
  • The spirocyclic framework in the target compound shares similarities with the pyrazino-pyrrolo-pyrimidine analog , though the latter’s fused heterocyclic system likely confers higher polarity.

Functional Group Reactivity

  • The ketone at the 5'-position in the target compound may serve as a site for nucleophilic addition or reductive amination, unlike the hydroxy groups in and , which are prone to derivatization (e.g., phosphorylation or glycosylation).
  • The tert-butyl carbamate group in all analogs acts as a transient protecting group for amines, enabling controlled deprotection under acidic conditions .

Pharmacological Potential (Inferred from Analogs)

While direct data for the target compound are unavailable, insights can be drawn from related structures:

  • Spirocyclic Derivatives : Compounds like are frequently utilized in kinase inhibitors (e.g., JAK2/3, BTK) due to their ability to occupy hydrophobic binding pockets.

Biological Activity

tert-Butyl (7'-methyl-5'-oxo-5',7'-dihydrospiro[cyclopropane-1,8'-pyrano[4,3-b]pyridin]-2'-yl)carbamate is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a pyrano-pyridine framework and a spirocyclic moiety. This unique arrangement may contribute to its biological properties.

Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors. The specific mechanism of action for this compound is still under investigation; however, it is hypothesized to involve:

  • Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit enzymes involved in metabolic pathways.
  • Receptor Modulation : The compound may act as a modulator for certain receptors, influencing cellular signaling pathways.

Antimicrobial Activity

Studies have demonstrated that compounds with similar structural features exhibit antimicrobial properties. For example, derivatives of pyridine and spirocyclic compounds have shown effectiveness against various bacterial strains.

Anticancer Properties

There is emerging evidence suggesting that this compound may possess anticancer activity. Research has indicated that related compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including:

  • Cell Cycle Arrest : Inducing cell cycle arrest at specific phases.
  • Apoptosis Induction : Triggering programmed cell death in malignant cells.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of related pyridine derivatives against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition zones, suggesting potential applications in treating bacterial infections.
  • Anticancer Activity : In vitro studies on similar compounds revealed that they could effectively inhibit the proliferation of breast cancer cells. The mechanism was linked to the modulation of apoptotic pathways.

Data Table: Summary of Biological Activities

Activity TypeEffectivenessReference
AntimicrobialModerate
AnticancerHigh
Enzyme InhibitionConfirmed

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.